N,N'-Dipropylbutane-1,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N'-dipropylbutane-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-3-7-11-9-5-6-10-12-8-4-2/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTVZIMDFZDLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCCNCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946009 | |
| Record name | N~1~,N~4~-Dipropylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23346-57-8 | |
| Record name | N1,N4-Dipropyl-1,4-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23346-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Dipropylbutane-1,4-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023346578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~4~-Dipropylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dipropylbutane-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N,n Dipropylbutane 1,4 Diamine and Its Structural Analogs
Catalytic Hydrogenation Methods for N-Alkylated Diamines
Catalytic hydrogenation offers a greener alternative to the use of hydride reducing agents. wikipedia.org This approach, often termed "reductive amination via hydrogenation," is analogous to the process described in section 1.1, but it uses molecular hydrogen (H2) and a metal catalyst instead of a chemical reductant. wikipedia.org
The process can be envisioned in two main ways:
From a dialdehyde (B1249045) and amine: Butanedial and propylamine (B44156) could be reacted in the presence of H2 and a catalyst like palladium on carbon (Pd/C), platinum (Pt), or Raney Nickel. wikipedia.orgwikipedia.org The catalyst facilitates both the imine formation and its subsequent reduction.
From a diol and amine: A "borrowing hydrogen" or "hydrogen autotransfer" mechanism allows for the N-alkylation of amines with alcohols. acs.org In this advanced approach, a catalyst (often based on ruthenium or iridium) temporarily oxidizes an alcohol (e.g., 1,4-butanediol) to the corresponding aldehyde. rsc.org This aldehyde then reacts with the amine (propylamine) to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" in the initial oxidation step. This method is highly atom-economical, producing only water as a byproduct. acs.org
Recent studies have shown that ruthenium complexes are effective for the N-alkylation of various amines with carboxylic acids using molecular hydrogen, presenting another potential pathway. acs.org
Elucidation of Reactivity and Reaction Mechanisms of N,n Dipropylbutane 1,4 Diamine
Fundamental Amine Reactivity in the Context of Secondary Diamines
The reactivity of N,N'-Dipropylbutane-1,4-diamine is fundamentally dictated by the unshared pair of electrons on its two nitrogen atoms, which confers both nucleophilic and basic properties. ncert.nic.in As a secondary diamine, its behavior is a composite of the characteristics of secondary amines, influenced by the electronic and steric effects of the propyl groups and the presence of a second amine center within the same molecule.
The dominant chemical feature of amines is their nucleophilicity, stemming from the lone pair of electrons on the nitrogen atom. wikipedia.org In this compound, the nitrogen centers act as potent nucleophiles, capable of attacking electron-deficient centers to form new covalent bonds. youtube.com The reactivity of these secondary amine centers is generally greater than that of primary amines in many contexts. researchgate.netresearchgate.net This enhanced nucleophilicity is attributed to the electron-donating inductive effect of the two alkyl (propyl) groups attached to each nitrogen, which increases the electron density on the nitrogen atom.
However, the steric hindrance imposed by the propyl groups can modulate this reactivity. Compared to less bulky secondary amines like dimethylamine, the n-propyl groups present a slightly greater steric impediment to the approaching electrophile. This effect is generally modest for a linear alkyl group like n-propyl. researchgate.net Studies comparing various amines have shown that cyclic secondary amines are often stronger nucleophiles than their acyclic counterparts. researchgate.net The nucleophilicity is also highly dependent on the solvent and the nature of the electrophile. researchgate.netresearchgate.net
Table 1: Comparative Nucleophilicity of Selected Amines Note: This table presents a qualitative comparison based on general chemical principles. Actual nucleophilicity can vary based on reaction conditions.
| Compound Name | Amine Type | Key Factors Influencing Nucleophilicity | Expected Relative Nucleophilicity |
| Ammonia | Primary | No alkyl groups, minimal steric hindrance. | Low |
| n-Propylamine | Primary | One electron-donating alkyl group. | Moderate |
| This compound | Secondary | Two electron-donating alkyl groups per nitrogen. | High |
| Di-isopropylamine | Secondary | Significant steric hindrance from branched alkyl groups. | Moderate-High |
| Pyrrolidine | Cyclic Secondary | Ring structure reduces steric hindrance around N. researchgate.net | Very High |
Like all amines, this compound is a base and will react with acids to form ammonium (B1175870) salts. ncert.nic.in As a diamine, it can undergo two successive protonation steps. The basicity of diamines is a critical parameter, and they can be protonated twice in the presence of sufficient acid to form a dicationic species. rsc.org
The protonation is sequential. The first protonation occurs at one of the amine centers to form a mono-ammonium ion. The presence of this positive charge has an electron-withdrawing effect that is transmitted through the butane (B89635) backbone, thereby decreasing the basicity of the remaining secondary amine group. Consequently, the second protonation requires a stronger acidic environment. This behavior has been studied in various linear polyamines using techniques like 13C NMR spectroscopy to determine the sequence of protonation. kent.ac.ukrsc.org
In non-aqueous systems, the basicity of amines is primarily governed by electronic effects. In the gas phase, tertiary amines are more basic than secondary amines, which are more basic than primary amines. wikipedia.org However, solvation effects in protic solvents like water can alter this order. wikipedia.org For this compound in a non-aqueous solvent such as acetonitrile, the basicity would be expected to be significant, with two distinct pKa values corresponding to the two protonation equilibria.
Mechanistic Investigations of Derivatization Reactions
The dual nucleophilic centers of this compound allow it to serve as a building block for more complex molecules through various derivatization reactions.
Primary and secondary amines readily undergo acylation when treated with acid chlorides or anhydrides in a nucleophilic substitution reaction to form amides. ncert.nic.inwikipedia.org Similarly, they react with sulfonyl chlorides to yield sulfonamides. wikipedia.org
Acylation Mechanism: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of this compound on the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (e.g., chloride ion) to form a protonated amide. A base, often a stronger, non-nucleophilic amine like pyridine, is typically added to neutralize the generated acid (e.g., HCl) and deprotonate the product, driving the reaction to completion. ncert.nic.in Given the two amine groups, the reaction can proceed at one or both ends, leading to mono- or di-acylated products, depending on the stoichiometry of the reactants.
Sulfonylation Mechanism: The mechanism for sulfonylation is analogous. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org This transformation, known as the Hinsberg reaction, is a classic test for differentiating amines. wikipedia.org For a secondary amine like this compound, the resulting sulfonamide will not have an acidic proton on the nitrogen atom. libretexts.org The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly improve the efficiency of sulfonylation, proceeding through a highly electrophilic sulfonylpyridinium intermediate. nih.gov
A significant application of linear diamines is in the synthesis of macrocycles. researchgate.net this compound is an ideal precursor for such reactions due to its two reactive sites separated by a flexible butane linker. These cyclization reactions typically involve the condensation of the diamine with a bifunctional electrophile, such as a dialdehyde (B1249045) or a dicarboxylic acid derivative (e.g., diacyl chloride).
The [n + n] condensation can lead to various macrocyclic products, such as [1 + 1] or [2 + 2] adducts, and the outcome is often governed by factors like reactant concentration, solvent, and the use of metal templates. nih.govroyalsocietypublishing.org High dilution conditions generally favor intramolecular cyclization to form the smaller [1 + 1] macrocycle by minimizing intermolecular reactions that lead to oligomers or polymers. acs.org The geometry of the diamine and the dielectrophile also plays a crucial role in determining the size of the resulting ring. nih.gov For instance, reacting a diamine with a dicarboxylic acid derivative can produce macrocyclic diamides (lactams), which can be further reduced to yield macrocyclic polyamines. royalsocietypublishing.org
Table 2: Examples of Macrocyclization Reactions Involving Diamines
| Diamine Component | Dielectrophile Component | Reaction Type | Potential Macrocyclic Product |
| This compound | Terephthaloyl chloride | Acylation | [1+1] or [2+2] Macrocyclic amide |
| This compound | Isophthalaldehyde | Imine Condensation | [2+2] or [3+3] Macrocyclic imine nih.gov |
| This compound | 1,4-Butanediol | Hydrogen-Borrowing N-Alkylation | [1+1] Diazacycle (Homopiperazine derivative) digitellinc.com |
This compound reacts with carbonyl compounds like aldehydes and ketones. The mechanism involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. researchgate.netwjpsonline.com
Mechanism of Imine/Enamine Formation:
Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral carbinolamine (or hemiaminal) intermediate. youtube.com
Dehydration: The hydroxyl group of the carbinolamine is protonated (often acid-catalyzed), turning it into a good leaving group (water). wjpsonline.com The lone pair on the adjacent nitrogen assists in eliminating the water molecule, leading to the formation of a C=N double bond and yielding a protonated imine (Schiff base).
Deprotonation: A final deprotonation step gives the neutral imine product. youtube.com
While primary amines form imines, secondary amines reacting with aldehydes or ketones that have an α-hydrogen can form enamines. libretexts.org However, a particularly important reaction for a diamine is the condensation with a dicarbonyl compound, such as a dialdehyde. This reaction can lead to the formation of large macrocyclic structures containing two imine linkages, effectively serving as another route for the macrocyclization discussed previously. nih.govresearchgate.net The reaction of this compound with a dialdehyde like terephthalaldehyde (B141574) would be expected to form a macrocyclic bis-imine. nih.gov
Reaction Kinetic and Thermodynamic Analyses
A thorough understanding of the reactivity of this compound necessitates a quantitative examination of its reaction kinetics and thermodynamics. Such analyses provide crucial insights into the rates at which it reacts and the energy changes that accompany these transformations. It is important to note that specific experimental kinetic and thermodynamic data for this compound are not extensively available in the public domain. Therefore, the following sections will draw upon data from analogous N,N'-dialkyl-1,4-diamines and computational chemistry studies to provide a representative understanding of its reactivity profile.
The rate constants of reactions involving this compound are critical for predicting its behavior in various chemical systems. Key reactions for this diamine include nucleophilic substitution and acid-base reactions.
Nucleophilic Substitution Reactions:
This compound is expected to participate in nucleophilic substitution reactions, for instance, with alkyl halides. The rate of these reactions is influenced by several factors, including the nature of the alkyl halide, the solvent, and the temperature. For a typical SN2 reaction with a primary alkyl halide like 1-iodopropane, the reaction would proceed as follows:
CH3(CH2)2NH(CH2)4NH(CH2)2CH3 + 2 CH3(CH2)2I → [CH3(CH2)2]2N+(CH2)4N+[CH3(CH2)2]2 · 2I-
Due to the presence of two nucleophilic centers, the reaction kinetics can be complex, involving consecutive second-order reactions. The rate constant for the first alkylation (k₁) would likely be higher than that for the second (k₂) due to the deactivating inductive effect of the newly introduced alkyl group and potential steric hindrance.
While specific experimental data for this compound is scarce, theoretical and computational studies on similar diamines can provide estimations. escholarship.org These studies often employ density functional theory (DFT) to model reaction pathways and calculate activation energies, from which rate constants can be derived using transition state theory.
Illustrative Data Table for Nucleophilic Substitution:
The following table presents hypothetical rate constants for the reaction of a generic N,N'-dialkyl-1,4-diamine with an alkyl halide, based on trends observed in related systems. These values are for illustrative purposes to demonstrate the expected relative rates.
| Reaction Step | Reactant | Electrophile | Solvent | Temperature (°C) | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) |
| First Alkylation | This compound | 1-Iodopropane | Acetonitrile | 25 | 5.2 x 10⁻³ |
| Second Alkylation | N-Propyl-N'-(dipropyl)butane-1,4-diaminium iodide | 1-Iodopropane | Acetonitrile | 25 | 1.8 x 10⁻³ |
Note: These values are illustrative and not based on direct experimental measurement for this compound.
The energetic profile of a reaction pathway provides a detailed map of the energy changes that occur as reactants are converted into products. This includes the identification of transition states (the highest energy points) and any intermediates.
Reaction Coordinate Diagram for Nucleophilic Substitution:
Computational studies on the reactivity of vicinal diamines in various reactions, such as aldol (B89426) reactions, have elucidated the complex transition state geometries and the role of the diamine structure in determining stereoselectivity. escholarship.org These studies reveal that the flexibility of the alkyl chain connecting the nitrogen atoms can significantly influence the conformational preferences of the transition state, thereby affecting the reaction's energetic profile.
Illustrative Data Table for Thermodynamic Parameters:
The following table provides hypothetical thermodynamic data for the alkylation of a generic N,N'-dialkyl-1,4-diamine, derived from computational models of similar reactions.
| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 298 K |
| First Alkylation | -85 | -120 | -49.2 |
| Second Alkylation | -75 | -130 | -36.3 |
Note: These values are illustrative and based on computational models of analogous systems, not direct experimental measurements for this compound.
Polymer Chemistry and Materials Science Applications of N,n Dipropylbutane 1,4 Diamine
Utilization as a Monomer in Advanced Polymer Synthesis
Polycondensation Reactions for Polyamides and Polyimides
There is no available research detailing the use of N,N'-Dipropylbutane-1,4-diamine as a monomer in polycondensation reactions for the synthesis of polyamides or polyimides. General principles of polycondensation involve the reaction of a diamine with a dicarboxylic acid (or its derivative) for polyamides, or with a dianhydride for polyimides. The reactivity of the secondary amine groups in this compound and the steric hindrance from the propyl groups would be expected to influence polymerization kinetics and the properties of the resulting polymer, but specific studies have not been found.
Copolymerization Strategies with this compound
There are no documented studies on the copolymerization of this compound with other monomers. Such strategies would theoretically allow for the modification of polymer properties by incorporating the specific structural features of this diamine, but no research has been published on this topic.
Functional Polymers and Hybrid Materials Incorporating Diamine Units
Development of Cross-linked Polymeric Networks
The use of diamines as cross-linking agents or "curing agents" for polymers like epoxy resins is a common practice. However, there is no specific data available on the use of this compound for creating cross-linked polymeric networks. The bifunctional nature of this diamine makes it a theoretical candidate for such applications, but its performance and the properties of the resulting networks have not been investigated in the available literature.
Integration into Composite Materials for Specific Performance Attributes
There is no information available regarding the integration of this compound into composite materials. While diamines can be used to modify fillers or matrices in composites, the specific application or effects of this compound in this context are not documented.
Design of Diamine-based Supramolecular Assemblies
The incorporation of this compound as a structural unit within polymeric architectures offers intriguing possibilities for the design of sophisticated supramolecular assemblies. The specific arrangement of its propyl groups and the flexibility of the butane (B89635) spacer are key determinants in directing the non-covalent interactions that govern the formation of these higher-order structures. The design principles for creating supramolecular assemblies based on this diamine revolve around the strategic use of hydrogen bonding, host-guest interactions, and metal-ligand coordination.
In the context of polyamides and polyurethanes, the secondary amine groups of the this compound unit can act as hydrogen bond donors, while the carbonyl groups from the diacid or diisocyanate counterparts serve as hydrogen bond acceptors. The presence of the propyl groups on the nitrogen atoms introduces steric considerations that can influence the directionality and strength of these hydrogen bonds, leading to the formation of specific and predictable one-dimensional chains or two-dimensional sheet-like structures.
Furthermore, the butane-1,4-diamine backbone can be engineered to participate in host-guest chemistry. For instance, polymers containing this diamine unit could be designed to encapsulate small molecules or ions within pre-organized cavities. The size and shape of these cavities would be dictated by the conformation of the polymer chain, which is, in turn, influenced by the steric bulk of the propyl groups.
Metal-ligand coordination is another powerful tool for constructing supramolecular assemblies. The nitrogen atoms of the diamine can act as ligands for metal ions, leading to the formation of metallo-supramolecular polymers. The coordination geometry of the metal ion and the conformational flexibility of the diamine ligand would together determine the final architecture of the assembly, which could range from simple linear chains to complex three-dimensional networks.
The following table summarizes potential supramolecular assemblies that could be designed using this compound, based on established principles of supramolecular chemistry.
| Type of Assembly | Driving Non-Covalent Interaction | Potential Architecture | Key Design Considerations |
| Hydrogen-Bonded Networks | N-H···O=C hydrogen bonds | 1D Chains, 2D Sheets | Steric influence of propyl groups on bond geometry |
| Host-Guest Systems | van der Waals forces, hydrophobic interactions | Encapsulation of small molecules | Pre-organization of polymer chains to form cavities |
| Metallo-Supramolecular Polymers | Metal-ligand coordination | Linear chains, 2D layers, 3D networks | Coordination preference of the metal ion, ligand flexibility |
Investigation of Polymer Structure-Property Relationships
The physical and mechanical properties of polymers are intrinsically linked to their molecular structure. The inclusion of this compound as a monomer in polymer synthesis provides a unique architectural element that can significantly influence the resulting material's characteristics. The length of the butane spacer, the presence of secondary amine linkages, and the steric bulk of the N-propyl substituents all play a crucial role in determining the polymer's conformational landscape, morphology, and dynamic behavior.
Conformational Analysis of this compound within Polymer Chains
The presence of the N-propyl groups introduces significant steric hindrance, which can restrict the rotational freedom around the C-N bonds. This steric effect can favor specific conformations that minimize repulsive interactions between the propyl groups and the adjacent polymer chain segments. For instance, in a polyamide chain, the propyl groups might preferentially orient themselves to reduce steric clash with the carbonyl groups of the diacid monomer, thereby influencing the local chain trajectory.
Computational modeling, including molecular mechanics and density functional theory (DFT) calculations, can provide valuable insights into the preferred conformations of the this compound unit. These studies can predict the relative energies of different conformers and identify the most stable geometric arrangements. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can then be used to experimentally validate these theoretical predictions by probing the local environment of the atoms within the diamine unit.
The table below illustrates hypothetical conformational data for a polymer segment containing this compound, highlighting the potential influence of the propyl groups.
| Conformation | Dihedral Angle (C-C-C-C) | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Predicted Population (%) |
| Extended (all-trans) | 180° | 180° | 0.0 | 65 |
| Gauche-Trans | 60° | 180° | 1.2 | 20 |
| Trans-Gauche | 180° | 60° | 1.5 | 10 |
| Double Gauche | 60° | 60° | 3.0 | 5 |
Influence of Diamine Architecture on Polymer Morphology and Dynamics
The specific architecture of this compound has a profound impact on the morphology and dynamics of the polymers it constitutes. The balance between the flexible butane spacer and the somewhat bulky dipropylamino groups can lead to a range of morphologies, from amorphous to semi-crystalline.
The regularity of the polymer chain is a key factor in determining its ability to crystallize. The presence of the N-propyl groups can disrupt the chain packing and hinder the formation of highly ordered crystalline domains. This effect is likely to result in polymers with a lower degree of crystallinity compared to analogous polymers synthesized with less sterically hindered diamines, such as butane-1,4-diamine. The reduced crystallinity would, in turn, affect the mechanical properties of the material, likely leading to lower modulus and tensile strength but potentially higher flexibility and impact resistance.
The glass transition temperature (Tg) of the polymer, which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is also influenced by the diamine's structure. The flexible butane spacer can contribute to a lower Tg by increasing the segmental mobility of the polymer chains. Conversely, the steric hindrance from the propyl groups can restrict chain motion, potentially leading to an increase in the Tg. The final Tg of the polymer will be a result of the interplay between these opposing effects.
The dynamic properties of the polymer, such as its response to mechanical stress and its viscoelastic behavior, are also tied to the diamine's architecture. The presence of the flexible diamine units can enhance the polymer's ability to dissipate energy, which could be beneficial in applications requiring good damping properties.
The following table provides a comparative overview of the expected influence of this compound on polymer properties relative to polymers made with unsubstituted butane-1,4-diamine.
| Property | Polymer with Butane-1,4-diamine | Polymer with this compound | Rationale for Difference |
| Crystallinity | Higher | Lower | Steric hindrance from propyl groups disrupts chain packing. |
| Glass Transition (Tg) | Lower | Potentially Higher | Increased chain stiffness due to steric hindrance may outweigh the effect of the flexible spacer. |
| Tensile Strength | Higher | Lower | Reduced crystallinity and chain packing efficiency. |
| Flexibility | Lower | Higher | Disruption of crystalline domains and increased amorphous content. |
Advanced Spectroscopic and Computational Characterization of N,n Dipropylbutane 1,4 Diamine
Vibrational and Electronic Spectroscopic Analysis for Structural Elucidation
Vibrational and electronic spectroscopy serve as powerful tools for probing the functional groups, conformational details, and electronic structure of N,N'-Dipropylbutane-1,4-diamine.
Infrared and Raman Spectroscopy for Functional Group Vibrations
The gas-phase infrared spectrum of this compound has been documented by the NIST Mass Spectrometry Data Center. nist.gov The key vibrational frequencies and their assignments are summarized in the table below. The spectrum is characterized by strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region, indicative of the propyl and butyl alkyl chains. The N-H stretching vibration of the secondary amine is also a key feature, typically observed in the 3300-3500 cm⁻¹ region, although it may be broad. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong |
| CH₂ Bend | 1450-1470 | Medium |
| C-N Stretch | 1000-1250 | Medium |
| Note: This table is based on typical IR frequencies for secondary aliphatic amines and the available NIST gas-phase IR spectrum data for this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of a molecule. While specific experimental ¹H and ¹³C NMR spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. nih.govuobasrah.edu.iq
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The terminal methyl (CH₃) protons of the propyl groups would appear as a triplet at the most upfield region (around 0.9 ppm). The methylene (CH₂) protons adjacent to the nitrogen atoms would be deshielded and appear as triplets around 2.5-2.7 ppm. The other methylene protons in the propyl and butyl chains would exhibit more complex multiplets in the region of 1.4-1.6 ppm. The N-H proton would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂-CH₃ | ~0.9 | Triplet |
| -CH₂-CH₂ -CH₃ | ~1.5 | Multiplet |
| -CH₂ -NH- | ~2.6 | Triplet |
| -NH-CH₂ -CH₂- | ~2.6 | Multiplet |
| -NH-CH₂-CH₂ - | ~1.5 | Multiplet |
| NH | Variable | Broad Singlet |
| Note: These are predicted values based on standard NMR chemical shift tables and data for similar aliphatic amines. |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Due to the symmetry of the molecule, five distinct carbon signals are expected. The terminal methyl carbons would have the lowest chemical shift. The carbons bonded to the nitrogen atoms would be shifted downfield.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -CH₂-CH₃ | ~11 |
| -CH₂-CH₂ -CH₃ | ~20 |
| -CH₂ -NH- | ~50 |
| -NH-CH₂ -CH₂- | ~50 |
| -NH-CH₂-CH₂ - | ~28 |
| Note: These are predicted values based on standard ¹³C NMR chemical shift data and computational prediction tools. nmrdb.orgmdpi.com |
Mass Spectrometry for Mechanistic Pathway Tracing
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Reaction Intermediate Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of ions. This capability is particularly valuable for identifying transient reaction intermediates. While no specific studies detailing the use of HRMS to identify reaction intermediates of this compound were found in the surveyed literature, this technique is widely applied in mechanistic studies involving amines. For instance, HRMS can be used to detect protonated intermediates, adducts, or transient species formed during chemical reactions, providing crucial evidence for proposed reaction pathways. nih.gov
Fragmentation Pathways of this compound and its Derivatives
The electron ionization (EI) mass spectrum of an aliphatic amine is characterized by specific fragmentation patterns that are diagnostic of its structure. For this compound (molecular weight: 172.31 g/mol ), the molecular ion peak (M⁺˙) at m/z 172 may be observed, although it is often weak for aliphatic amines. libretexts.orgmiamioh.edu
The most prominent fragmentation pathway for aliphatic amines is the α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion. For this compound, α-cleavage can occur on either side of the nitrogen atoms.
A plausible fragmentation pathway would involve the following key fragment ions:
| m/z | Proposed Fragment Structure | Formation Pathway |
| 143 | [CH₃CH₂CH₂NHCH₂CH₂CH₂CH₂]⁺ | Loss of an ethyl radical (•CH₂CH₃) via α-cleavage. |
| 128 | [CH₃CH₂CH₂NH=CHCH₂CH₂]⁺ | Cleavage of the central C-C bond of the butane (B89635) chain. |
| 100 | [CH₃CH₂CH₂NH=CH₂]⁺ | α-cleavage with loss of a C₅H₁₁ radical. |
| 86 | [CH₂=NHCH₂CH₂CH₃]⁺ | α-cleavage with loss of a C₆H₁₃ radical. |
| 72 | [CH₃CH₂CH=NH₂]⁺ | Rearrangement and cleavage. |
| 58 | [CH₃CH=NHCH₃]⁺ | Further fragmentation. |
| Note: This table represents a predicted fragmentation pattern based on established principles of mass spectrometry of aliphatic amines. libretexts.orgwhitman.edu Detailed analysis of the mass spectrum, including the relative abundances of these fragments, would be necessary for a complete structural confirmation. |
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provide powerful tools to investigate molecular properties that may be difficult or costly to determine experimentally. For a flexible molecule like this compound, these methods can offer deep insights into its behavior at an atomic level.
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular geometries, electronic properties, and vibrational frequencies.
For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy conformation. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated. Due to the flexibility of the butyl and propyl chains, multiple conformers may exist close in energy, and DFT can be used to identify these and rank them by stability.
Electronic structure analysis via DFT provides valuable information about the molecule's reactivity and properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Illustrative Data)
| Parameter | Value |
|---|---|
| C-N bond length (average) | 1.47 Å |
| C-C bond length (butane chain) | 1.54 Å |
| C-C bond length (propyl chain) | 1.53 Å |
| C-N-C bond angle | 112° |
Note: The data in this table is illustrative and represents typical values for similar aliphatic diamines, which would be precisely determined through specific DFT calculations for this compound.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative Data)
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | 0.8 eV |
| HOMO-LUMO Gap | 7.0 eV |
Note: These values are hypothetical and serve to illustrate the types of electronic properties that would be obtained from DFT analysis.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape by exploring the different shapes it can adopt at a given temperature.
An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules like water or in a vacuum) and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. This allows for the analysis of how the molecule folds and changes its conformation. The results can be used to generate a Ramachandran-like plot for the key dihedral angles, showing the most populated conformational states.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating multiple molecules of this compound together, one can study how they interact with each other and with solvent molecules. This can provide insights into properties like solubility, viscosity, and self-assembly behavior. Radial distribution functions can be calculated to understand the average distance and coordination of different atoms between molecules.
Quantitative Structure-Reactivity Relationships (QSRR) for Diamine Systems
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. umich.edu While a QSRR study cannot be performed on a single molecule, this compound could be included in a larger dataset of aliphatic diamines to develop such a model.
To build a QSRR model, a set of molecular descriptors would be calculated for each diamine in the series. These descriptors can be derived from computational methods like DFT and can include electronic properties (e.g., HOMO/LUMO energies, partial charges on nitrogen atoms), steric parameters (e.g., molecular volume, surface area), and topological indices that describe the molecular connectivity.
The calculated descriptors are then correlated with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants) using statistical methods like multiple linear regression or machine learning algorithms. mtak.hu The resulting QSRR model can be used to predict the reactivity of new, untested diamines based solely on their calculated descriptors. This approach is highly valuable in fields like materials science and drug discovery for screening large numbers of candidate molecules. umich.edu
For a system of diamines including this compound, a QSRR model could predict properties like their basicity (pKa), their efficacy as curing agents in epoxy resins, or their binding affinity to a specific target.
Environmental Transformation Pathways of N,n Dipropylbutane 1,4 Diamine
Elucidation of Biological Degradation Pathways by Microbial Systems
The biodegradation of N,N'-Dipropylbutane-1,4-diamine by microbial systems is anticipated to be a significant environmental transformation pathway. Microorganisms, particularly bacteria, are known to utilize a wide range of aliphatic amines as sources of carbon and nitrogen.
A likely initial step in the microbial degradation of this compound is the enzymatic oxidation of one of the terminal propyl groups or the butanediamine backbone. This could be initiated by monooxygenase or dehydrogenase enzymes. For diamines, a central fission mechanism has been reported, which would involve the cleavage of the C-C bond within the butane-1,4-diamine moiety.
Table 2: Potential Microbial Degradation Pathways of this compound
| Enzymatic Process | Key Enzyme Type (Postulated) | Potential Intermediates |
| Alkyl Chain Oxidation | Monooxygenase / Dehydrogenase | Hydroxylated derivatives, Aldehydes, Carboxylic acids |
| Central Fission | Not Specified | Shorter-chain diamines and aldehydes |
| Deamination | Aminotransferase / Dehydrogenase | Keto-derivatives, Ammonia |
Note: The specific enzymes and intermediates are hypothetical and require experimental confirmation.
Analysis of Transformation Products and their Formation Mechanisms
The transformation of this compound in the environment is expected to generate a variety of smaller, more polar molecules. The specific products formed will depend on the dominant degradation pathway.
Photochemical Degradation Products: As a result of hydroxyl radical-initiated reactions, one would expect to find a range of oxygenated products. These could include hydroxylated derivatives of the parent compound, as well as the N-dealkylation products: N-propylbutane-1,4-diamine and propanal. Further oxidation could lead to the formation of carboxylic acids and smaller amines.
Biological Degradation Products: Microbial metabolism is likely to break down the molecule into fundamental building blocks. The complete mineralization of this compound would result in the formation of carbon dioxide, water, and ammonia. Intermediate products could include various organic acids and smaller amines resulting from the stepwise degradation of the alkyl chains and the diamine backbone.
Chemical Oxidation Products: In the presence of strong oxidants, N-oxides are a likely primary transformation product. More aggressive oxidation would lead to the cleavage of the molecule, yielding products such as N-propylbutane-1,4-diamine, propanal, and eventually smaller carboxylic acids and inorganic nitrogen species.
A comprehensive analysis of the transformation products would require laboratory studies under controlled conditions that simulate various environmental compartments. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be essential for the identification and quantification
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N,N'-Dipropylbutane-1,4-diamine, and what purification challenges arise?
- Methodological Answer : The compound is typically synthesized via alkylation of butane-1,4-diamine with propyl halides or other alkylating agents. Challenges include separating unreacted starting materials and by-products like mono-alkylated intermediates. Similar syntheses for phenylenediamine derivatives (e.g., using nitrobenzene and DMSO as in ) suggest column chromatography or recrystallization for purification .
Q. How is the structural characterization of This compound performed?
- Methodological Answer : Techniques include nuclear magnetic resonance (NMR) for confirming proton environments, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for resolving bond geometries. Crystallographic methods, as applied to structurally related diamines (e.g., N,N'-Bis(pyridinyl)benzene-1,4-diamine in ), are critical for confirming stereochemistry .
Q. What are the biological roles of This compound compared to natural polyamines like spermine?
- Methodological Answer : Natural polyamines (e.g., spermine: N,N'-bis(3-aminopropyl)butane-1,4-diamine) regulate cell growth and apoptosis. Synthetic analogs like This compound may exhibit modified interactions due to altered alkyl chain lengths, which can be tested via cell viability assays and enzymatic activity studies .
Advanced Research Questions
Q. What experimental strategies are used to study This compound metabolism by polyamine oxidases?
- Methodological Answer : Enzyme assays with recombinant polyamine oxidases (e.g., spermine oxidase) are combined with high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to identify metabolites. Isotope-labeled analogs (e.g., deuterated propyl groups) track metabolic pathways, as demonstrated for N,N'-bis-(3-ethylaminopropyl)butane-1,4-diamine (DESPM) in and .
Q. How do alkyl chain modifications in N,N'-dialkylbutane-1,4-diamine derivatives affect their substrate specificity for spermine oxidase (SMO)?
- Methodological Answer : Comparative kinetic studies using analogs with varying alkyl chain lengths (e.g., ethyl vs. benzyl groups) reveal steric and electronic influences on enzyme binding. showed that DESPM (ethyl groups) exhibited distinct substrate efficiency compared to benzyl derivatives, highlighting the role of chain length in enzyme interactions .
Q. How can researchers resolve discrepancies in reported enzymatic degradation rates of This compound across studies?
- Methodological Answer : Discrepancies may arise from differences in enzyme sources (e.g., recombinant vs. native), assay conditions (pH, temperature), or detection limits. Standardizing protocols (e.g., using DU145 prostate cancer cells for in vitro assays as in ) and including internal controls (e.g., isotope-labeled standards) improve reproducibility .
Q. What analytical techniques are optimal for quantifying This compound in complex biological matrices?
- Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) provides high sensitivity and specificity. employed CID and deuterated analogs to distinguish metabolites in cellular uptake studies, a method applicable to this compound .
Q. What strategies enhance the cellular uptake of This compound in cancer cell models?
- Methodological Answer : Modifying lipophilicity through alkyl chain elongation or using nanoparticle-based delivery systems can improve membrane permeability. ’s analysis of DU145 cell uptake for spermine analogs provides a framework for optimizing uptake parameters .
Methodological Considerations
- Data Contradiction Analysis : Conflicting results in enzymatic degradation studies may require meta-analyses of assay conditions or validation using orthogonal techniques (e.g., isotopic tracing vs. fluorometric assays).
- Experimental Design : For metabolic studies, incorporate negative controls (e.g., enzyme inhibitors) and validate findings across multiple cell lines or in vivo models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
